![molecular formula C7H2BrClF4O B1403853 5-Bromo-1-[chloro(difluoro)methoxy]-2,3-difluoro-benzene CAS No. 1417569-28-8](/img/structure/B1403853.png)
5-Bromo-1-[chloro(difluoro)methoxy]-2,3-difluoro-benzene
Vue d'ensemble
Description
“5-Bromo-1-[chloro(difluoro)methoxy]-2,3-difluoro-benzene” is a chemical compound with the molecular formula C7H2BrClF4O . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, chloro, difluoromethoxy, and difluoro groups . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The molecular weight of “5-Bromo-1-[chloro(difluoro)methoxy]-2,3-difluoro-benzene” is 293.44 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique
Synthesis and Copolymerization
Synthesis of Novel Trisubstituted Ethylenes Including 5-Bromo-2,3-Difluoro-Benzene Derivatives : Research demonstrates the synthesis of novel trisubstituted ethylenes, including variants with 5-bromo-2,3-difluoro-benzene, and their subsequent copolymerization with vinyl benzene. The resulting copolymers were characterized using various analytical techniques like IR, NMR, and TGA, highlighting their potential applications in material science (Kharas et al., 2020).
Use in Synthesis of Key Pharmaceutical Intermediates : The compound has been utilized in the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a critical intermediate for manufacturing SGLT2 inhibitors, a class of drugs used in diabetes therapy. This research showcases an efficient, scalable, and cost-effective synthesis process (Zhang et al., 2022).
Development of New Halogen and Methoxy Ring-Trisubstituted Propyl Cyanophenylpropenoates : In this study, researchers synthesized new ring-trisubstituted propyl cyanophenylpropenoates, including derivatives of 5-bromo-2,3-difluoro-benzene. These compounds were copolymerized with styrene, and their properties were examined, suggesting potential for novel polymer materials (Soto et al., 2019).
Novel Copolymers and Synthesis
Creation of Halogen Ring-Trisubstituted Butyl Phenylcyanoacrylates : Research focused on synthesizing novel trisubstituted ethylenes, including halogen ring-trisubstituted butyl phenylcyanoacrylates. These compounds were copolymerized with styrene, offering insights into new materials with potentially unique properties (Kharas et al., 2016).
Synthesis of Dapagliflozin : The compound has been used in the synthesis of Dapagliflozin, an antidiabetic drug. This research highlights the versatility of 5-bromo-2,3-difluoro-benzene in pharmaceutical synthesis (Yafei, 2011).
Development of Acetyl, Methoxy, and Halogen Ring-Substituted Octyl Phenylcyanoacrylates : This study presents the synthesis of acetyl, methoxy, and halogen ring-substituted octyl phenylcyanoacrylates, which includes derivatives of 5-bromo-2,3-difluoro-benzene. The resulting copolymers with styrene were analyzed, contributing to the field of polymer chemistry (Adekale et al., 2021).
Safety And Hazards
When handling this compound, avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
5-bromo-1-[chloro(difluoro)methoxy]-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4O/c8-3-1-4(10)6(11)5(2-3)14-7(9,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVAKUUIHSDRLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)Cl)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901202408 | |
| Record name | Benzene, 5-bromo-1-(chlorodifluoromethoxy)-2,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901202408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-[chloro(difluoro)methoxy]-2,3-difluoro-benzene | |
CAS RN |
1417569-28-8 | |
| Record name | Benzene, 5-bromo-1-(chlorodifluoromethoxy)-2,3-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417569-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 5-bromo-1-(chlorodifluoromethoxy)-2,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901202408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



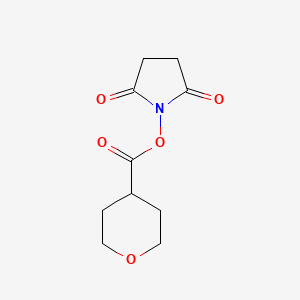
![tert-Butyl 3-[1-methyl-3-(4-benzyl-2-oxo-1,3-oxazol-idin-3-yl)-3-oxopropyl]indole-1-carboxylate](/img/structure/B1403774.png)
![4,7-Difluoro-1H-benzo[d]imidazole](/img/structure/B1403776.png)
![2,4-Dichloro-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine](/img/structure/B1403777.png)
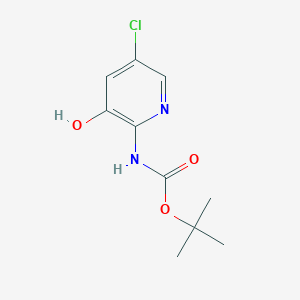
![Tert-butyl{[1-(4-fluorobenzylidene)prop-2-en-1-yl]oxy}dimethylsilane](/img/structure/B1403780.png)

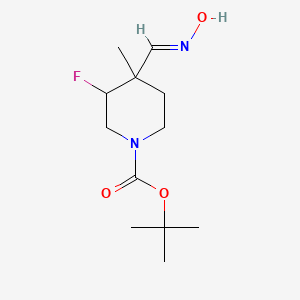
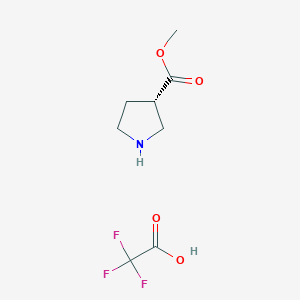
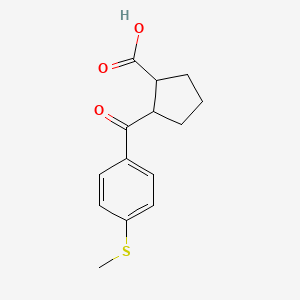

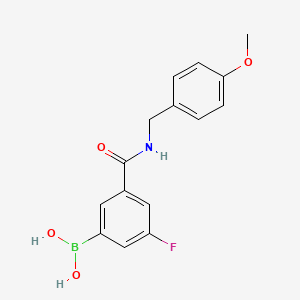
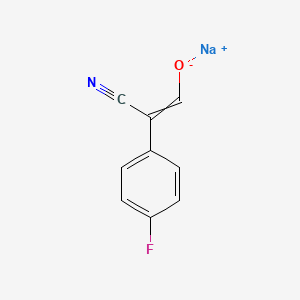
![2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1403791.png)